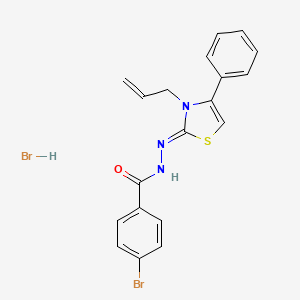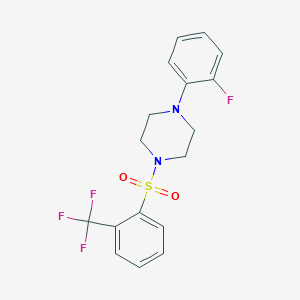
4-(2-Fluorophenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2-Fluorophenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperazine” is a complex organic molecule that contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings . One of the phenyl rings is substituted with a fluorine atom and the other with a trifluoromethyl group. The two phenyl rings are connected to the piperazine ring through a sulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable piperazine derivative with a fluorophenyl and a trifluoromethylphenyl sulfonyl chloride . The exact conditions and reagents would depend on the specific synthesis route chosen .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine ring, the fluorophenyl and trifluoromethylphenyl groups, and the sulfonyl linkages . The presence of the fluorine and trifluoromethyl groups would likely impart some degree of polarity to the molecule .Chemical Reactions Analysis
As an organic compound, “4-(2-Fluorophenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperazine” could undergo a variety of chemical reactions. The presence of the sulfonyl group could make it susceptible to nucleophilic substitution reactions . The fluorine and trifluoromethyl groups could also potentially undergo substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine and trifluoromethyl groups could increase its polarity, potentially affecting its solubility in different solvents . The piperazine ring could confer basic properties to the compound .科学的研究の応用
Radiochemistry and Imaging Agents
- Development of PET Tracers : The synthesis and evaluation of radio-labeled compounds for positron emission tomography (PET) imaging, particularly those targeting the dopamine and serotonin systems, demonstrate the compound's utility in neuroscience research. The creation of specific PET tracers like [18F]GBR 13119 and [18F]GBR 12909, which are derivatives of the core chemical structure, highlight its application in mapping dopamine uptake systems and potentially visualizing serotonin receptors (Haka, Kilbourn, Watkins, & Toorongian, 1989; Haka & Kilbourn, 1990).
Antibacterial Activities
- Synthesis for Antibacterial Studies : The compound's derivatives have been explored for their antibacterial activities, showcasing its potential in the development of new antimicrobial agents. The synthesis of specific derivatives has shown efficacy against various pathogens, indicating the chemical's relevance in medical chemistry and drug discovery (Wu Qi, 2014).
Antiproliferative Agents
- Cancer Research : Derivatives of the compound have been synthesized and tested for antiproliferative activity against cancer cell lines. The exploration of sulfonamide-1,2,3-triazole derivatives with a dithiocarbamate moiety indicates potential in the development of new anticancer therapies (Dongjun Fu et al., 2017).
Novel Radiopharmaceuticals
- Imaging Tumor Metabolism : The compound has been used to develop radiopharmaceuticals like [18F]DASA-23 for imaging tumor glycolysis through noninvasive measurement of pyruvate kinase M2 levels in gliomas. This highlights its application in oncology, providing tools for the diagnosis and monitoring of cancer (Patel et al., 2019; Beinat et al., 2020).
作用機序
Mode of Action
Compounds with similar structures, such as trifluoromethyl phenyl sulfone, have been reported to act as nucleophilic trifluoromethylating agents . They can form electron donor-acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction .
Biochemical Pathways
The compound’s potential to undergo set reactions suggests it may influence redox pathways and the metabolism of sulfur-containing compounds .
Result of Action
Given its potential to undergo SET reactions, it may induce changes in the redox state of cells and influence the metabolism of sulfur-containing compounds .
Action Environment
Environmental factors such as pH, temperature, and light conditions could potentially influence the compound’s action, efficacy, and stability. For instance, visible light irradiation has been reported to facilitate the SET reactions of similar compounds . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-fluorophenyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N2O2S/c18-14-6-2-3-7-15(14)22-9-11-23(12-10-22)26(24,25)16-8-4-1-5-13(16)17(19,20)21/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVVYEZGDJHMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-Benzylimidazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2825763.png)
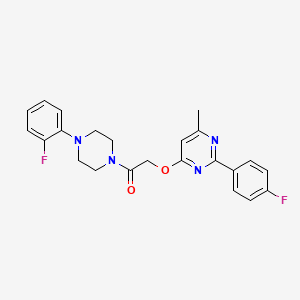
![4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid](/img/structure/B2825766.png)
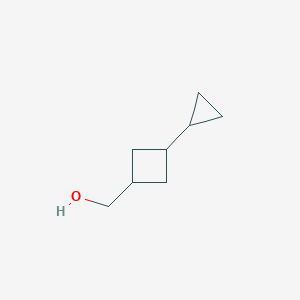
![2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide](/img/structure/B2825770.png)
![3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B2825771.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
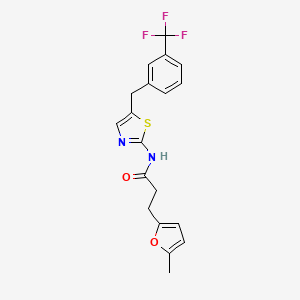
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-chloropyridine](/img/structure/B2825778.png)
![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2825780.png)
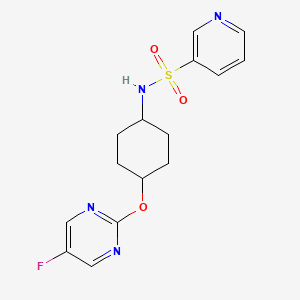
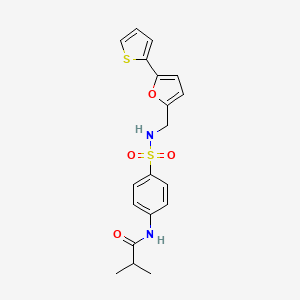
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2825784.png)
